
(2-Methylfuran-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Methylfuran-3-yl)methanamine” is a chemical compound with the molecular formula C6H9NO . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of “(2-Methylfuran-3-yl)methanamine” consists of a furan ring with a methyl group attached to the 2nd carbon and a methanamine group attached to the 3rd carbon .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Methylfuran-3-yl)methanamine” are not explicitly stated in the available resources .
Wissenschaftliche Forschungsanwendungen
Application 1: Conversion of 2-Methylfuran to Diesel Fuel Precursors
- Summary of the Application : 2-Methylfuran is used in the production of diesel fuel precursors. This process involves the carbon up-gradation of 2-methylfuran by acid-catalyzed C–C bond forming reactions .
- Methods of Application/Experimental Procedures : A novel silica supported sulfonic acid functionalized isonicotinic acid (SO3H-INA@SiO2) catalyst is prepared by treating isonicotinic acid with chlorosulphonic acid followed by heterogenization on silica. This catalyst is used for the solvent-free conversion of 2-methylfuran to diesel fuel precursors of C15 and C20 units via tandem ring opening followed by condensation sequence .
- Results/Outcomes : Under optimized reaction conditions, SO3H-INA@SiO2 was able to convert 2-methylfuran completely into condensation products such as 5,5-bis(5-methylfuran-2-yl)pentan-2-one and 2,4,4-tris(5-methylfuran-2-yl)pentan-1-ol with 19% and 67% yields, respectively .
Application 2: Synthesis of C16 Fuel Precursor
- Summary of the Application : 2-Methylfuran and 5-methylfurfural are used for the synthesis of C16 fuel precursor over fibrous silica-supported heteropoly acid-functionalized ionic liquid .
- Methods of Application/Experimental Procedures : Fibrous nano-silica (FNS) supported heteropoly acid-functionalized ionic liquid (FNS-ILHPW) catalyst was synthesized for the cross-condensation reaction of 2-MF and 5-MF to produce C16 fuel precursor .
- Results/Outcomes : 95% yield of C16 fuel precursor was obtained over the optimized reaction conditions .
Application 3: Intermediate for Other Chemicals and Pharmaceuticals
- Summary of the Application : 2-Methylfuran is a furfural derivative obtained by a high-temperature hydrogenolysis reaction. It has applications as an intermediate for other chemicals and pharmaceuticals, including antimalarial drugs and perfumes .
- Methods of Application/Experimental Procedures : This involves a high-temperature hydrogenolysis reaction .
- Results/Outcomes : The result is the production of other chemicals and pharmaceuticals, including antimalarial drugs and perfumes .
Application 4: Production of Olefins
- Summary of the Application : The major application of industrial-grade methyl furan is for the production of olefins such as Ethylene and Propylene .
- Methods of Application/Experimental Procedures : This involves industrial chemical processes .
- Results/Outcomes : The result is the production of olefins such as Ethylene and Propylene .
Application 5: Flavoring Substance
- Summary of the Application : 2-Methylfuran is used as a FEMA GRAS flavoring substance . It is found naturally in Myrtle and Dutch Lavender .
- Methods of Application/Experimental Procedures : This involves the extraction of 2-Methylfuran from natural sources or its synthesis for use in flavoring substances .
- Results/Outcomes : The result is a flavoring substance that can be used in various food products .
Application 6: Pesticides, Flavors, or Fragrances
Eigenschaften
IUPAC Name |
(2-methylfuran-3-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-5-6(4-7)2-3-8-5/h2-3H,4,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJAKJOQAZHEJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594618 |
Source


|
| Record name | 1-(2-Methylfuran-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylfuran-3-yl)methanamine | |
CAS RN |
35801-15-1 |
Source


|
| Record name | 1-(2-Methylfuran-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-methylfuran-3-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

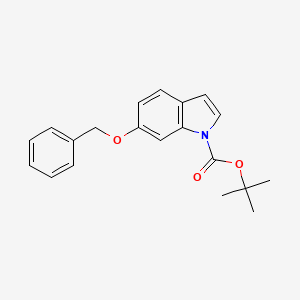
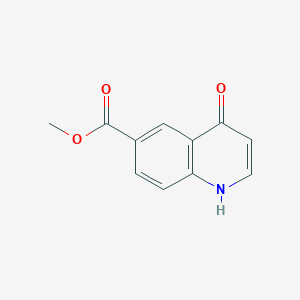




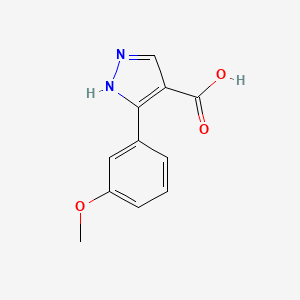
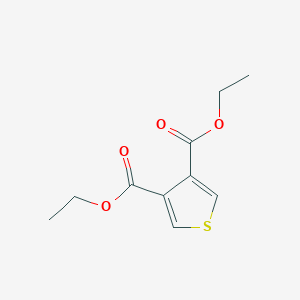
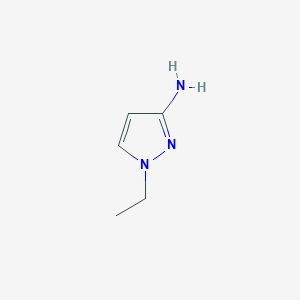


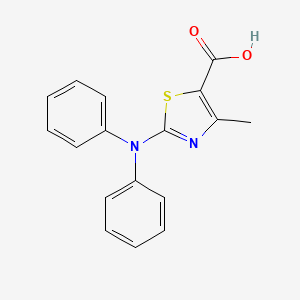
![1-[4-(Pyridin-2-yl)piperazin-1-yl]propan-2-amine](/img/structure/B1357015.png)
